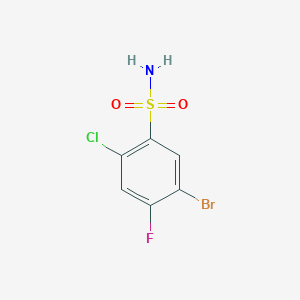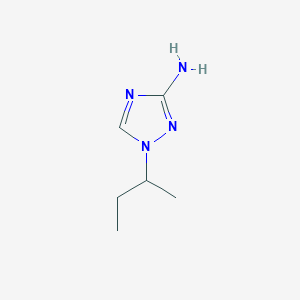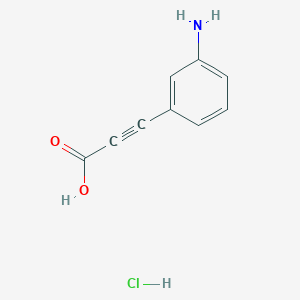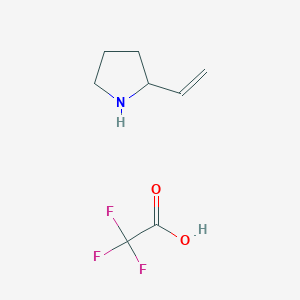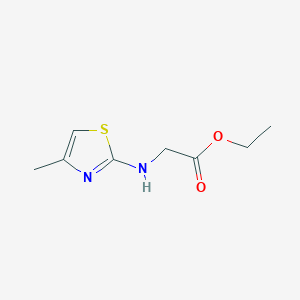![molecular formula C11H14N2O3S B13515863 Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate is an organic compound with the molecular formula C11H14N2O3S. It is a solid substance that can appear white to light yellow in color. This compound is known for its specific structure and chemical properties .
Vorbereitungsmethoden
The synthesis of Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate typically involves organic synthesis techniques. While specific synthetic routes and reaction conditions are often proprietary, the general approach involves the reaction of appropriate starting materials under controlled conditions to yield the desired product . Industrial production methods may vary, but they generally require expertise in organic synthesis and the use of specialized equipment.
Analyse Chemischer Reaktionen
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It may be used in studies involving enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its reactivity and applications.
Eigenschaften
Molekularformel |
C11H14N2O3S |
|---|---|
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
methyl 5-amino-2-(dimethylcarbamoylsulfanyl)benzoate |
InChI |
InChI=1S/C11H14N2O3S/c1-13(2)11(15)17-9-5-4-7(12)6-8(9)10(14)16-3/h4-6H,12H2,1-3H3 |
InChI-Schlüssel |
SLVLLVZFKBGQDO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13515786.png)
![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)
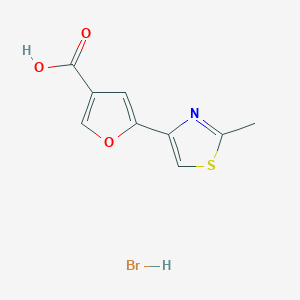
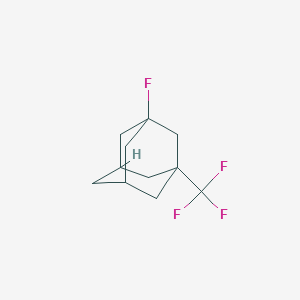
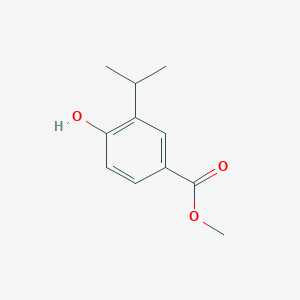
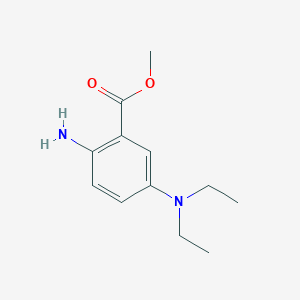
![Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
